1-(3-Fluoro-benzyl)-piperidin-4-ol

Übersicht

Beschreibung

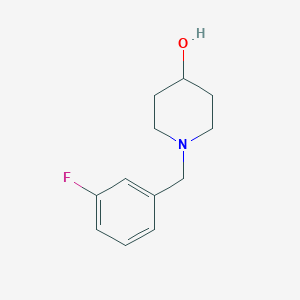

1-(3-Fluoro-benzyl)-piperidin-4-ol is a chemical compound that features a piperidine ring substituted with a 3-fluorobenzyl group and a hydroxyl group at the fourth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(3-Fluoro-benzyl)-piperidin-4-ol can be synthesized through several synthetic routes. One common method involves the nucleophilic substitution reaction of 3-fluorobenzyl chloride with piperidin-4-ol under basic conditions. The reaction typically uses a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide or tetrahydrofuran. The reaction is carried out at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Fluoro-benzyl)-piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated piperidine ring.

Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Electrophilic reagents like bromine or nitrating agents under acidic conditions.

Major Products:

Oxidation: Formation of 1-(3-Fluoro-benzyl)-piperidin-4-one.

Reduction: Formation of 1-(3-Fluoro-benzyl)-piperidine.

Substitution: Formation of various substituted fluorobenzyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3-Fluoro-benzyl)-piperidin-4-ol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(3-Fluoro-benzyl)-piperidin-4-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The fluorobenzyl group can enhance the compound’s binding affinity and selectivity, while the piperidine ring provides structural stability.

Vergleich Mit ähnlichen Verbindungen

1-(3-Fluoro-benzyl)-piperazine: Similar structure but with a piperazine ring instead of piperidine.

1-(3-Fluoro-benzyl)-piperidin-4-one: Oxidized form of 1-(3-Fluoro-benzyl)-piperidin-4-ol.

3-Fluorobenzyl chloride: Precursor used in the synthesis of this compound.

Uniqueness: this compound is unique due to the presence of both a fluorobenzyl group and a hydroxyl group on the piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Biologische Aktivität

1-(3-Fluoro-benzyl)-piperidin-4-ol is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the CAS number 184921-09-3, exhibits properties that may be beneficial in various therapeutic contexts, particularly in the realms of neuropharmacology and antibacterial research.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula : CHFNO

- Molecular Weight : 221.27 g/mol

The presence of the fluorobenzyl group is significant as it may influence the compound's lipophilicity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter receptors and enzymes. Notably, it has been investigated for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases such as Alzheimer's disease.

Inhibition Studies

Research indicates that derivatives of piperidine compounds can exhibit varying degrees of AChE inhibition. For instance, studies have shown that related compounds demonstrate significant inhibitory activity against both AChE and butyrylcholinesterase (BuChE), with some exhibiting over 30% inhibition at concentrations as low as 10 µM .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) ranging from 15.625 to 62.5 μM against Staphylococcus aureus and Enterococcus faecalis . These findings indicate its potential utility in combating bacterial infections.

Neuroprotective Effects

The compound's neuroprotective effects are linked to its ability to inhibit cholinesterases, which leads to increased levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic transmission. This mechanism is particularly relevant for conditions characterized by cholinergic dysfunction, such as Alzheimer's disease .

Study on Cholinesterase Inhibition

A study conducted on various piperidine derivatives found that this compound exhibited selective inhibition against BuChE compared to AChE. This selectivity could be advantageous in designing therapeutics aimed at minimizing side effects associated with non-selective inhibitors .

| Compound | AChE Inhibition (%) | BuChE Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| This compound | 20 | 30 | 10 |

| Reference Compound 1 | 50 | 40 | 10 |

| Reference Compound 2 | 60 | 50 | 10 |

Antimicrobial Testing

In another study focusing on antimicrobial efficacy, derivatives including this compound were tested against various bacterial strains. The results indicated a promising profile against resistant strains, suggesting potential applications in antibiotic development .

Eigenschaften

IUPAC Name |

1-[(3-fluorophenyl)methyl]piperidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c13-11-3-1-2-10(8-11)9-14-6-4-12(15)5-7-14/h1-3,8,12,15H,4-7,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOIWDILOQRZLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.